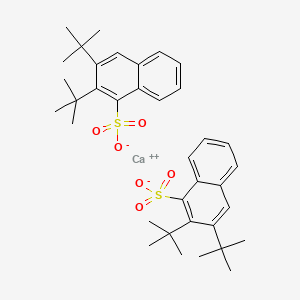

Calcium bis(di(tert-butyl)naphthalenesulphonate)

描述

属性

CAS 编号 |

85614-29-5 |

|---|---|

分子式 |

C36H46CaO6S2 |

分子量 |

679.0 g/mol |

IUPAC 名称 |

calcium;2,3-ditert-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2 |

InChI 键 |

ZMZJSSHWIFTNKO-UHFFFAOYSA-L |

规范 SMILES |

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2] |

产品来源 |

United States |

准备方法

General Synthetic Route

The primary method for preparing calcium bis(di(tert-butyl)naphthalenesulphonate) involves the neutralization reaction between di(tert-butyl)naphthalenesulfonic acid and a calcium base such as calcium carbonate or calcium hydroxide. The reaction proceeds as follows:

$$

2 \text{ R-SO}3\text{H} + \text{CaCO}3 \rightarrow \text{Ca(R-SO}3)2 + \text{CO}2 + \text{H}2\text{O}

$$

or

$$

2 \text{ R-SO}3\text{H} + \text{Ca(OH)}2 \rightarrow \text{Ca(R-SO}3)2 + 2 \text{H}_2\text{O}

$$

where R-SO3H represents di(tert-butyl)naphthalenesulfonic acid.

Detailed Procedure

Step 1: Preparation of Reactants

Di(tert-butyl)naphthalenesulfonic acid is dissolved in an appropriate organic solvent or oil medium to facilitate reaction kinetics.Step 2: Addition of Calcium Base

Calcium carbonate or calcium hydroxide is gradually added to the acid solution under stirring. The reaction mixture is maintained at a controlled temperature, typically between 40°C and 90°C, to optimize neutralization and salt formation.Step 3: Reaction Monitoring

The reaction progress is monitored by measuring the pH and the consumption of acid groups, often by titration or spectroscopic methods.Step 4: Removal of By-products

Carbon dioxide (if calcium carbonate is used) and water formed during the reaction are removed by controlled heating and nitrogen purging to drive the reaction to completion and to purify the product.Step 5: Isolation and Purification

The resulting calcium bis(di(tert-butyl)naphthalenesulphonate) is isolated by filtration or centrifugation, followed by drying under vacuum or inert atmosphere to obtain the pure compound.

Data Table: Typical Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | Di(tert-butyl)naphthalenesulfonic acid and CaCO3 or Ca(OH)2 | Stoichiometric ratio 2:1 (acid:Ca) |

| Solvent | Mineral oil or organic solvent | Facilitates dissolution and reaction |

| Temperature | 40°C to 90°C | Controlled to optimize reaction rate |

| Reaction Time | 1 to 12 hours | Depends on scale and method |

| Gas Flow (if CO2 used) | 0.77 to 0.82 standard cubic feet/hour | For neutralization and overbasing |

| pH Monitoring | Neutral to slightly basic | Ensures complete neutralization |

| Removal of Volatiles | Heating to 150°C with nitrogen sweep | Removes water and solvents |

| Final Product Purity | >95% | Verified by titration and spectroscopy |

Research Findings and Analysis

The neutralization of di(tert-butyl)naphthalenesulfonic acid with calcium bases is straightforward and yields high-purity calcium salts suitable for industrial applications.

Controlling water content during synthesis is critical; excess water can increase viscosity and complicate processing, as observed in related calcium sulfonate preparations.

The use of calcium hydroxide allows in situ formation of the base, which can improve reaction efficiency and product consistency.

Carbon dioxide bubbling is a useful technique to control the base number and ensure complete conversion in overbasing processes, which may be adapted for this compound's synthesis.

Purification by hot filtration with diatomaceous earth or similar aids ensures removal of insoluble impurities, enhancing product quality.

化学反应分析

反应类型

双(二叔丁基)萘磺酸钙会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成砜衍生物。

还原: 还原反应可以导致形成萘磺酸衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

形成的主要产物

氧化: 砜衍生物。

还原: 萘磺酸衍生物。

取代: 根据所用试剂的不同,各种取代的萘磺酸盐.

科学研究应用

Industrial Applications

-

Surfactant in Formulations

- Calcium bis(di(tert-butyl)naphthalenesulphonate) is primarily used as a surfactant in formulations for lubricants, coatings, and other industrial products. Its structure allows it to reduce surface tension, thereby improving the dispersion of solid particles in liquids.

-

Emulsifier in Oil-based Products

- The compound serves as an effective emulsifier in oil-based products, facilitating the mixing of oil and water phases. This property is particularly valuable in the formulation of paints and coatings where stability is crucial.

-

Dispersant for Pigments

- In the pigment industry, it acts as a dispersant, improving the distribution of pigments within a medium. This application enhances color consistency and stability in paints and inks.

Environmental Applications

-

Wastewater Treatment

- Recent studies have highlighted the potential of calcium bis(di(tert-butyl)naphthalenesulphonate) in wastewater treatment processes. Its surfactant properties can aid in the removal of hydrophobic contaminants from water bodies, promoting cleaner effluents.

-

Soil Remediation

- The compound has been investigated for its role in soil remediation efforts, particularly in enhancing the bioavailability of nutrients and contaminants for microbial degradation processes.

Pharmaceutical Applications

-

Drug Formulation

- Preliminary research indicates that calcium bis(di(tert-butyl)naphthalenesulphonate) may be utilized as an excipient in drug formulations. Its ability to improve solubility and stability of active pharmaceutical ingredients (APIs) can enhance drug delivery systems.

-

Antimicrobial Properties

- Some studies have explored its antimicrobial properties, suggesting potential applications in developing antimicrobial agents or preservatives for pharmaceutical products.

Case Studies

作用机制

双(二叔丁基)萘磺酸钙的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为配体,与金属离子结合并影响其反应性。 它还可以与生物大分子(如蛋白质和核酸)相互作用,影响它们的结构和功能 .

相似化合物的比较

Structural Analogs: Substituent Variations in Naphthalenesulphonate Salts

Calcium bis(di(tert-butyl)naphthalenesulphonate) belongs to a family of calcium naphthalenesulphonates with varying alkyl substituents. Key structural analogs include:

| Compound Name | CAS No. | Substituents | Key Properties |

|---|---|---|---|

| Calcium bis(di(tert-butyl)naphthalenesulphonate) | 53578-90-8 | tert-butyl | High thermal stability, steric hindrance |

| Calcium bis(diisopropylnaphthalenesulphonate) | 80137-60-6 | isopropyl | Moderate solubility, lower steric bulk |

| Calcium bis(dimethylnaphthalenesulphonate) | 85409-99-0 | methyl | High solubility, reduced thermal stability |

| Calcium dinonylnaphthalenesulphonate | 57855-77-3 | dinonyl | Hydrophobic, surfactant applications |

Key Findings :

- Thermal Stability : The tert-butyl groups in Calcium bis(di(tert-butyl)naphthalenesulphonate) provide superior thermal resistance compared to methyl or isopropyl analogs due to reduced molecular mobility and oxidative degradation .

- Solubility: Methyl-substituted derivatives exhibit higher aqueous solubility, while tert-butyl variants are more soluble in nonpolar solvents, making them suitable for polymer stabilization .

- Applications: Dinonyl-substituted derivatives (e.g., CAS 57855-77-3) are preferred in lubricant additives due to their hydrophobicity, whereas tert-butyl derivatives excel in high-temperature dispersant formulations .

Functional Analogs: Benzenesulphonate vs. Naphthalenesulphonate Salts

Calcium bis(di(tert-butyl)naphthalenesulphonate) can also be compared to benzenesulphonate salts, such as Calcium bis(dodecylbenzenesulphonate) (CAS 105864-16-2).

| Property | Calcium Bis(di(tert-butyl)naphthalenesulphonate) | Calcium Bis(dodecylbenzenesulphonate) |

|---|---|---|

| Aromatic Core | Naphthalene (two fused rings) | Benzene (single ring) |

| Substituents | tert-butyl | dodecyl |

| Solubility | Moderate in organic solvents | High in hydrophobic matrices |

| Primary Use | High-temperature dispersants | Detergents, emulsifiers |

Key Findings :

- Aromatic Structure : The naphthalene core enhances π-π interactions, improving adsorption on surfaces (e.g., in cement superplasticizers), whereas benzenesulphonates are more cost-effective for bulk applications like detergents .

- Alkyl Chain Impact : Long-chain dodecyl groups in benzenesulphonates improve micelle formation in surfactants, while tert-butyl groups optimize steric stabilization in polymer systems .

Performance in Cement Superplasticizers

Studies on poly β-naphthalenesulphonate condensates (e.g., CAS 25322-17-2 derivatives) highlight their role as superplasticizers in cement. Calcium bis(di(tert-butyl)naphthalenesulphonate) demonstrates superior dispersion efficiency compared to methyl-substituted analogs due to reduced agglomeration under high-shear conditions .

生物活性

Calcium bis(di(tert-butyl)naphthalenesulphonate) (CaDBN) is a compound belonging to the class of naphthalene sulfonates, which are known for their diverse applications in industrial and biological contexts. This article explores the biological activity of CaDBN, summarizing key findings from various studies, including its potential health effects, mechanisms of action, and implications for human health.

Chemical Structure and Properties

CaDBN consists of calcium ions complexed with di(tert-butyl)naphthalenesulfonate groups. The presence of the bulky tert-butyl groups enhances its solubility and stability in various environments. The naphthalene backbone contributes to its hydrophobic properties, making it an effective surfactant and dispersant.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈CaO₆S₂ |

| Molecular Weight | 418.67 g/mol |

| Solubility | Soluble in organic solvents |

| pH (1% Solution) | 6-8 |

Toxicological Studies

Research indicates that CaDBN exhibits low toxicity under typical exposure conditions. In a screening assessment conducted by Health Canada, it was determined that exposure to CaDBN is negligible, posing a low concern for human health based on classifications for carcinogenicity, genotoxicity, and reproductive toxicity .

Key Findings:

- Genotoxicity: CaDBN was not found to be mutagenic in various assays, suggesting a low risk for genetic damage .

- Reproductive Toxicity: Studies indicated no significant effects on reproductive organs in long-term exposure scenarios .

CaDBN's biological activity can be attributed to its interactions with cellular membranes and proteins. The hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. This property is crucial in understanding its role as a surfactant in biological systems.

Case Studies

- Environmental Impact: A study on the removal of aromatic sulfonates from wastewater highlighted the efficiency of CaDBN as a biodegradable surfactant that aids in pollutant degradation . This suggests potential applications in bioremediation.

- Cellular Studies: Research involving RAW264.7 macrophage cells demonstrated that CaDBN could modulate immune responses by enhancing cytokine production (TNF-α and IL-6), indicating its role in immune modulation .

Safety Assessment

The safety profile of CaDBN has been evaluated through various toxicological studies. The findings suggest minimal risk associated with its use in industrial applications:

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing Calcium bis(di(tert-butyl)naphthalenesulphonate), and how can its purity be validated?

- Synthesis involves sulfonation of di(tert-butyl)naphthalene followed by neutralization with calcium hydroxide. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. Cross-referencing regulatory identifiers like CAS 53578-90-8 ensures compliance with safety protocols .

Q. Which spectroscopic methods are most effective for characterizing the structural properties of Calcium bis(di(tert-butyl)naphthalenesulphonate)?

- Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate and tert-butyl functional groups. ¹H/¹³C NMR confirms molecular symmetry, while mass spectrometry (MS) verifies molecular weight. Consistent spectral documentation in lab notebooks is critical for reproducibility .

Q. What regulatory considerations apply to laboratory handling of Calcium bis(di(tert-butyl)naphthalenesulphonate)?

- Compliance with registration dates (e.g., 31/05/2018) and CAS-linked safety guidelines is mandatory. Protocols should align with hazard communication standards for sulfonate derivatives .

Advanced Research Questions

Q. How can computational reaction path searches enhance experimental design for catalytic applications of Calcium bis(di(tert-butyl)naphthalenesulphonate)?

- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Integrating these with high-throughput screening reduces trial-and-error, as demonstrated by ICReDD’s computational-experimental feedback loop .

Q. What strategies resolve discrepancies in reported solubility parameters of Calcium bis(di(tert-butyl)naphthalenesulphonate) across solvents?

- Systematic solubility studies under controlled temperature/pH conditions, paired with HPLC-UV or gravimetric analysis, clarify inconsistencies. Solvent polarity and ionic strength effects must be standardized .

Q. How do membrane separation technologies improve purification efficiency for Calcium bis(di(tert-butyl)naphthalenesulphonate) in multi-phase systems?

- Nanofiltration membranes with tailored pore sizes isolate the compound from byproducts. Optimization involves adjusting transmembrane pressure and solvent composition, leveraging advancements in CRDC-classified separation technologies .

Q. What methodologies elucidate thermal degradation pathways of Calcium bis(di(tert-butyl)naphthalenesulphonate) under industrial conditions?

- Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies degradation products. Reactor simulations incorporating heat transfer models predict stability thresholds .

Q. How can reactor design principles mitigate mass transfer limitations in scalable syntheses?

- Continuous flow reactors improve mixing and heat dissipation vs. batch systems. Computational fluid dynamics (CFD) models optimize geometry and flow rates, guided by CRDC reactor design frameworks .

Q. What ethical standards are critical when publishing environmental impact data for Calcium bis(di(tert-butyl)naphthalenesulphonate)?

- Transparent reporting of solvent recovery rates and waste protocols ensures reproducibility. Ecological toxicity assessments must use validated assays, adhering to FAIR data principles .

Methodological Insights

- Data Contradiction Analysis : Cross-validate solubility or reactivity data using orthogonal techniques (e.g., NMR, HPLC, TGA) and controlled experimental conditions .

- Experimental Design : Integrate computational modeling (e.g., reaction path searches) with iterative lab experiments to prioritize high-yield conditions .

- Separation Optimization : Apply CRDC-classified membrane technologies (RDF2050104) to enhance purity in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。